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molecular formula C10H8O2 B086631 1,3-Naphthalenediol CAS No. 132-86-5

1,3-Naphthalenediol

Cat. No. B086631
M. Wt: 160.17 g/mol
InChI Key: XOOMNEFVDUTJPP-UHFFFAOYSA-N
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Patent
US06972340B2

Procedure details

A mixture of 1,3-dihydroxynaphthalene (480 mg, 3.00 mmol) and potassium bicarbonate (750 mg, 7.5 mmol) in glycerol (1 mL) was heated under 1 atmosphere of CO2 to 115° C. for 5 hours then poured into 0.5M HCl (20 mL) and extracted with diethyl ether (3×5 mL). The combined ether layers were washed with brine (1×5 mL), dried (MgSO4) and filtered. This solution was then treated with a solution of diazomethane in diethyl ether until bubbling ceased. The ether was removed under reduced pressure and purified on silica gel eluting with 20% ethyl acetate/hexanes to provide (75 mg, 11%).
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([OH:12])[CH:3]=1.[C:13](=[O:16])(O)[O-:14].[K+].[C:18](=O)=O.Cl>OCC(CO)O>[CH3:18][O:14][C:13]([C:3]1[C:4]([OH:12])=[CH:5][C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]=1[OH:1])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
480 mg
Type
reactant
Smiles
OC1=CC(=CC2=CC=CC=C12)O
Name
Quantity
750 mg
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Name
Quantity
1 mL
Type
solvent
Smiles
OCC(O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×5 mL)
WASH
Type
WASH
Details
The combined ether layers were washed with brine (1×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
This solution was then treated with a solution of diazomethane in diethyl ether
CUSTOM
Type
CUSTOM
Details
until bubbling
CUSTOM
Type
CUSTOM
Details
The ether was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified on silica gel eluting with 20% ethyl acetate/hexanes
CUSTOM
Type
CUSTOM
Details
to provide (75 mg, 11%)

Outcomes

Product
Name
Type
Smiles
COC(=O)C1=C(C2=CC=CC=C2C=C1O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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